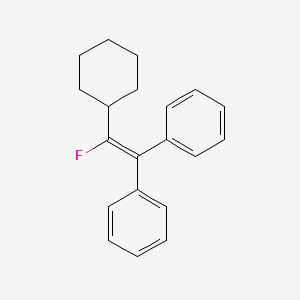![molecular formula C36H34O4S2 B14489091 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene CAS No. 65818-70-4](/img/structure/B14489091.png)
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is an organic compound that features a benzene ring substituted with sulfonylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene typically involves the reaction of 4-methylphenylsulfonyl chloride with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonylethyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzene ring provides a hydrophobic core that can interact with hydrophobic regions of proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di-p-tolylethane: Similar structure but lacks the sulfonyl groups.
4,4’-Dimethylbibenzyl: Another benzene derivative with methyl groups instead of sulfonyl groups.
Uniqueness
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65818-70-4 |
|---|---|
Fórmula molecular |
C36H34O4S2 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
1,2-bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene |
InChI |
InChI=1S/C36H34O4S2/c1-27-7-19-33(20-8-27)41(37,38)25-23-29-11-15-31(16-12-29)35-5-3-4-6-36(35)32-17-13-30(14-18-32)24-26-42(39,40)34-21-9-28(2)10-22-34/h3-22H,23-26H2,1-2H3 |
Clave InChI |
XHIKIYJEAJMLJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)CCS(=O)(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


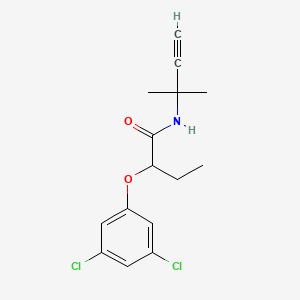
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
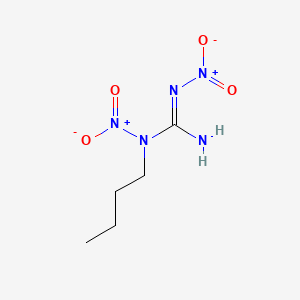
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
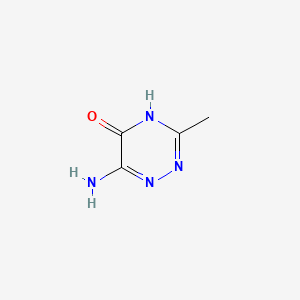
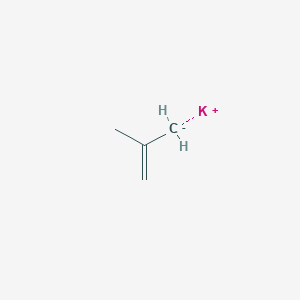
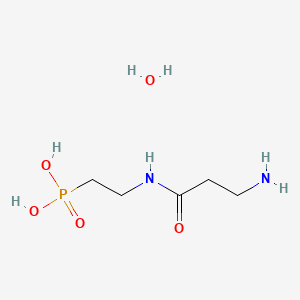
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
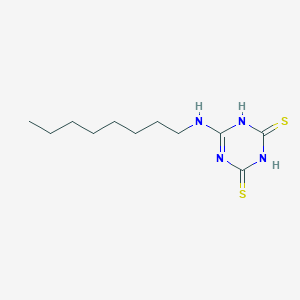
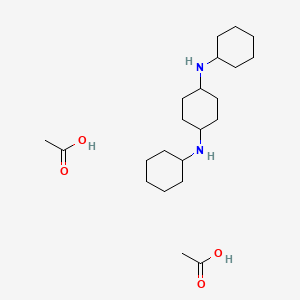
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
